3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
Synthesis Analysis
The compound's synthesis process often involves complex organic reactions, including domino 1,3-dipolar cycloaddition and elimination, serving as a scaffold for the creation of highly functionalised derivatives. For instance, the synthesis of related isoxazole-annulated heterocycles and pyridinyl isoxazoles demonstrates the compound's versatility in generating a wide range of chemical entities (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's properties and reactivity. Techniques such as NMR, IR, and Mass Spectrometry play a vital role in determining the structure of synthesized compounds. Studies have detailed the structural elucidation of similar compounds, highlighting the importance of these analytical techniques in confirming molecular structures (Poręba & Wietrzyk, 2012).
Chemical Reactions and Properties
The compound's chemical reactivity includes its participation in various organic reactions, leading to the synthesis of novel derivatives. This includes the formation of pyridothienopyrimidine and thienopyridine derivatives through reactions with active methylene compounds, highlighting its potential as a precursor for the synthesis of pharmacologically relevant molecules (Rateb, 2014).
Physical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystalline structure, are essential for its application in material science and pharmaceutical formulation. Although specific data for 3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is not readily available, related studies on isoxazolo[5,4-b]pyridines provide insights into methodologies for analyzing these properties (Volochnyuk et al., 2010).
properties
IUPAC Name |
3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-10-15-12(16(21)18-9-11-4-2-6-23-11)8-13(14-5-3-7-24-14)19-17(15)22-20-10/h2-8H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRGHDUBXUJHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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